molecular formula C10H14N2O3 B8429485 Ethyl 3-(2-methoxypyrimidin-5-yl)propionate

Ethyl 3-(2-methoxypyrimidin-5-yl)propionate

Cat. No.: B8429485
M. Wt: 210.23 g/mol
InChI Key: RMNCRAGILSCATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-methoxypyrimidin-5-yl)propionate is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 3-(2-methoxypyrimidin-5-yl)propanoate

InChI

InChI=1S/C10H14N2O3/c1-3-15-9(13)5-4-8-6-11-10(14-2)12-7-8/h6-7H,3-5H2,1-2H3

InChI Key

RMNCRAGILSCATK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CN=C(N=C1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of ethyl 3-(2-methoxypyrimidin-5-yl)acrylate (52.4 g, 0.252 mol) in ethanol (400 ml) and triethylamine (50 ml) was treated with 10% palladium on carbon (3 g) and hydrogenated at 50 psi for 1.75 h. The catalyst was filtered off through hyflo and the filtrate evaporated. The residue was dissolved in dichloromethane, washed twice with saturated aqueous ammonium chloride, dried (MgSO4) and evaporated to an oil, yield 41.2 g (78%). 1H-NMR (CDCl3) δ1.23 (3H, t), 2.61 (2H, t), 2.87 (2H, t), 3.99 (3H, s), 4.13 (2H, q), 8.39 (2H, s); MS (APCI+) found (M+H)=211; C10H14N2O3 requires 210.
Quantity
52.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

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